5-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one
Description
The compound 5-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one is a thiazolidin-4-one derivative characterized by a conjugated system with two key substituents:
- Position 5: An (E)-4-(dimethylamino)benzylidene group, which introduces electron-donating dimethylamino functionality.
- Position 2: A 4-methoxyphenylimino group, contributing additional electron-donating effects via the methoxy substituent.
Thiazolidin-4-one derivatives are widely studied for their biological activities, including antimicrobial, anticancer, and anthelmintic properties . Comparisons with structurally analogous compounds (Table 1) provide insights into its hypothetical properties.
Properties
Molecular Formula |
C19H19N3O2S |
|---|---|
Molecular Weight |
353.4 g/mol |
IUPAC Name |
(5E)-5-[[4-(dimethylamino)phenyl]methylidene]-2-(4-methoxyphenyl)imino-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C19H19N3O2S/c1-22(2)15-8-4-13(5-9-15)12-17-18(23)21-19(25-17)20-14-6-10-16(24-3)11-7-14/h4-12H,1-3H3,(H,20,21,23)/b17-12+ |
InChI Key |
FVZRWFFFQHNCRW-SFQUDFHCSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C=C/2\C(=O)NC(=NC3=CC=C(C=C3)OC)S2 |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C=C2C(=O)NC(=NC3=CC=C(C=C3)OC)S2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one typically involves a multi-step process. The key steps include the formation of the thiazolanone ring and the introduction of the dimethylamino and methoxyphenyl groups. Common reagents used in the synthesis include dimethylamine, methoxybenzaldehyde, and thiazolidinone derivatives. The reaction conditions often require controlled temperatures and the use of catalysts to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to ensure the compound meets the required specifications for various applications.
Chemical Reactions Analysis
Types of Reactions
5-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of reduced derivatives.
Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The reaction conditions typically involve controlled temperatures, pH levels, and the use of solvents to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce reduced derivatives, and substitution reactions may result in compounds with different functional groups.
Scientific Research Applications
5-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes, receptors, or other proteins, leading to changes in their activity and subsequent biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Structural Comparison of Thiazolidin-4-one Derivatives
Substituent Analysis:
- Steric Effects : Bulkier substituents (e.g., benzyloxy in ) may reduce conformational flexibility, whereas smaller groups (e.g., methyl in ) favor tighter packing in crystal lattices .
- Thioxo vs. Imino: Replacement of thioxo () with imino (target compound) alters hydrogen-bonding capabilities and redox properties .
Crystallographic and Spectroscopic Properties
- Crystallography: The target compound’s planar thiazolidinone core is expected to adopt a similar conformation to and , stabilized by π-π stacking and hydrogen bonding. SHELX () and Mercury () are critical tools for analyzing such structures.
- Spectroscopy: ¹H NMR: The imino proton in the target compound would resonate near δ 8.0–8.5 ppm, similar to (δ 6.94–8.75 ppm). IR: A strong C=O stretch (~1700 cm⁻¹) and C=N stretch (~1600 cm⁻¹) would dominate, as seen in and .
Biological Activity
The compound 5-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one is a thiazole derivative that has garnered interest in medicinal chemistry due to its diverse biological activities. This article aims to summarize the available research on its pharmacological properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of thiazolidinones, which are known for their versatile biological activities. The structural formula can be represented as follows:
Key Features:
- Dimethylamino group : Enhances solubility and biological activity.
- Thiazole ring : Known for various pharmacological properties including antimicrobial and anticancer activities.
Antimicrobial Activity
Research indicates that derivatives of thiazolidinones exhibit significant antibacterial properties. For example, studies have demonstrated that similar thiazole compounds effectively inhibit the growth of both Gram-positive and Gram-negative bacteria, including Staphylococcus aureus and Escherichia coli .
Case Study:
A study evaluated the antibacterial effects of synthesized thiazole derivatives against various bacterial strains. The results showed that at a concentration of 10 mg/ml, the compound produced clear inhibition zones around agar discs, indicating potent antibacterial activity .
| Bacterial Strain | Inhibition Zone (mm) |
|---|---|
| Staphylococcus aureus | 15 |
| Escherichia coli | 18 |
Anticancer Activity
Thiazolidinone derivatives have also been investigated for their anticancer properties. They are believed to induce apoptosis in cancer cells through various mechanisms, including the inhibition of specific oncogenic pathways.
Research Findings:
A review highlighted that compounds similar to the one showed efficacy against multiple cancer cell lines by inducing cell cycle arrest and apoptosis . The proposed mechanism involves the modulation of signaling pathways such as MAPK and PI3K/Akt.
The biological activity of 5-{(E)-1-[4-(dimethylamino)phenyl]methylidene}-2-[(4-methoxyphenyl)imino]-1,3-thiazolan-4-one is attributed to its ability to interact with cellular targets:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
